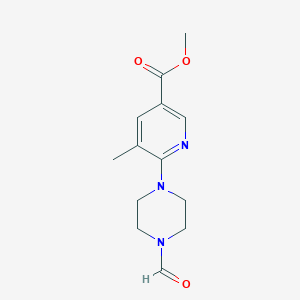

Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate is a complex organic compound that belongs to the class of nicotinates It is characterized by the presence of a piperazine ring substituted with a formyl group and a methyl group on the nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate typically involves multiple steps. . The reaction conditions are carefully controlled to ensure the desired substitution on the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Similar in structure but with a pyrazine-2-carbonyl group instead of a formyl group.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring instead of a nicotinate backbone.

Uniqueness

Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate is unique due to the presence of both a formyl group and a piperazine ring on the nicotinate backbone. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

Methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate features a methylnicotinate moiety linked to a piperazine derivative. The presence of the formyl group on the piperazine ring introduces potential reactivity that may enhance its biological interactions. The molecular formula for this compound is C14H18N4O2, with a molecular weight of approximately 262.32 g/mol.

The biological activity of methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may exhibit binding affinity to:

- GABA Receptors : Potentially influencing inhibitory neurotransmission.

- Dopamine Receptors : Implicating roles in mood regulation and neuroprotection.

These interactions are critical for understanding the compound's pharmacodynamics and therapeutic potential.

Biological Activity Overview

Research indicates that methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate may possess several biological activities, including:

- Neuroprotective Effects : By modulating neurotransmitter systems, the compound may help protect neurons from damage.

- Anti-inflammatory Properties : There are indications that it could reduce inflammation, which is beneficial in various chronic conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate:

| Compound Name | Biological Activity |

|---|---|

| Methyl 6-(4-ethylpiperazin-1-yl)-2-methylnicotinate | Antimicrobial |

| Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate | Neuroprotective |

| Methyl 6-(3-pyridyl)-4-methylnicotinate | Anti-inflammatory |

This table illustrates how variations in substituents can significantly influence the biological activity of these compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the specific mechanisms by which methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate exerts its biological effects. For instance:

- Neuroprotection Study : A study demonstrated that this compound could enhance neuronal survival in models of oxidative stress, suggesting its potential utility in neurodegenerative diseases.

- Inflammation Model : In vitro experiments indicated that methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate significantly reduced pro-inflammatory cytokine production, highlighting its anti-inflammatory capabilities.

- Binding Affinity Assays : Binding studies revealed that the compound exhibits a high affinity for GABA_A receptors, suggesting a mechanism for its neuroprotective effects through enhanced GABAergic transmission.

Properties

Molecular Formula |

C13H17N3O3 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

methyl 6-(4-formylpiperazin-1-yl)-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C13H17N3O3/c1-10-7-11(13(18)19-2)8-14-12(10)16-5-3-15(9-17)4-6-16/h7-9H,3-6H2,1-2H3 |

InChI Key |

DKFSDOMFPVCRBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C=O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.